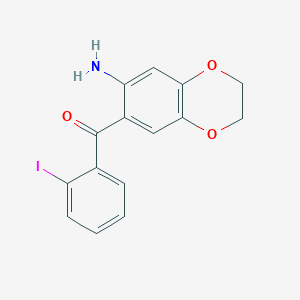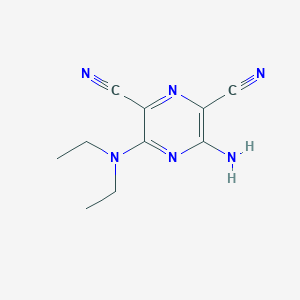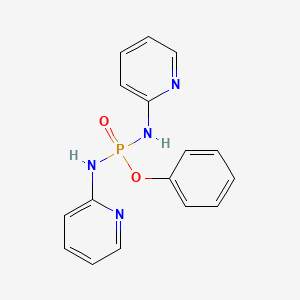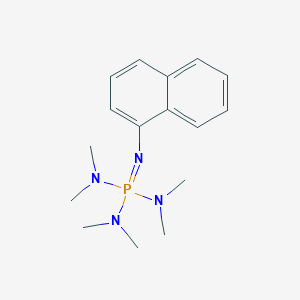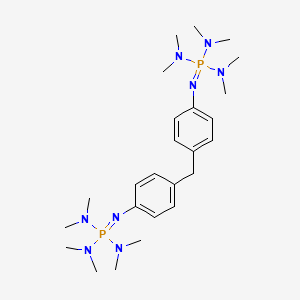![molecular formula C36H54N2O2 B4330751 2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol)](/img/structure/B4330751.png)
2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol)
Descripción general
Descripción
2,2'-[Cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as a Schiff base ligand and has been used in the synthesis of metal complexes.
Mecanismo De Acción
The mechanism of action of 2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) is not well understood. However, it is believed that the compound acts as a chelating agent, forming stable complexes with metal ions. The resulting metal complexes can then be used as catalysts in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol). However, studies have shown that the compound has low toxicity and is not harmful to human health. It is also believed that the compound has antioxidant properties, which can help in the prevention of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) in lab experiments is its stability and low toxicity. The compound is also readily available and can be easily synthesized. However, one of the major limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) in scientific research. One of the major areas of research is the synthesis of new metal complexes using this compound as a ligand. These metal complexes can be used as catalysts in various chemical reactions. Another area of research is the investigation of the antioxidant properties of this compound and its potential use in the prevention of various diseases.
Conclusion:
In conclusion, 2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is readily available and can be easily synthesized. Its stability and low toxicity make it an ideal candidate for various lab experiments. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Aplicaciones Científicas De Investigación
2,2'-[Cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the synthesis of metal complexes. The Schiff base ligands are known to form stable complexes with various metal ions, which can be used as catalysts in various chemical reactions.
Propiedades
IUPAC Name |
2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXDGNCEBQLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclododecylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4330686.png)
![4-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4330692.png)
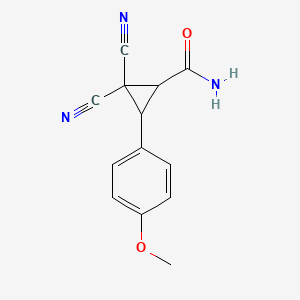

![3-cyano-2-(3,4-dimethoxyphenyl)-1-(3-methoxybenzoyl)-7-methyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4330713.png)
![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330720.png)

